Palmitoylcholine

Description

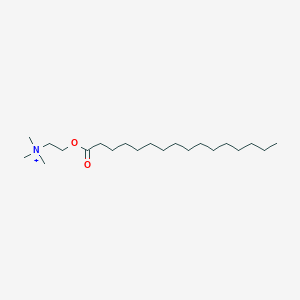

Structure

2D Structure

Properties

CAS No. |

13100-90-8 |

|---|---|

Molecular Formula |

C21H44NO2+ |

Molecular Weight |

342.6 g/mol |

IUPAC Name |

2-hexadecanoyloxyethyl(trimethyl)azanium |

InChI |

InChI=1S/C21H44NO2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-20-19-22(2,3)4/h5-20H2,1-4H3/q+1 |

InChI Key |

ODYPFMHOOQOHEF-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C |

Other CAS No. |

13100-90-8 |

Synonyms |

choline chloride palmitate ichthycrinotoxin palmitoylcholine palmitoylcholine chloride |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthetic Pathway of Palmitoylcholine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoylcholine, a key molecular species of phosphatidylcholine (PC), is integral to the structure and function of cellular membranes and is a critical component of pulmonary surfactant. Its biosynthesis is a complex process governed by two primary pathways: the de novo Kennedy pathway and the remodeling pathway known as the Lands cycle. This technical guide provides a comprehensive overview of these pathways, with a specific focus on the enzymatic reactions, substrate specificities, and kinetic parameters involved in the incorporation of palmitate into the phosphatidylcholine backbone. Detailed experimental protocols for key enzymatic assays are provided, alongside quantitative data and visual representations of the metabolic routes to facilitate a deeper understanding for researchers in lipidomics, cell biology, and drug development.

Introduction

Phosphatidylcholines (PCs) are the most abundant class of phospholipids in eukaryotic membranes, playing crucial roles in membrane integrity, signal transduction, and lipoprotein metabolism. The specific acyl chain composition of PCs dictates their biophysical properties and biological functions. This compound, containing one or two palmitoyl (16:0) acyl chains, is of particular interest due to its prevalence in dipalmitoylphosphatidylcholine (DPPC), the major surface tension-reducing component of lung surfactant. Understanding the biosynthetic routes leading to this compound is therefore critical for research into respiratory diseases, as well as for the broader fields of membrane biology and lipid-related disorders. This guide delineates the two major pathways responsible for this compound synthesis: the Kennedy pathway for de novo synthesis and the Lands cycle for acyl chain remodeling.

The Kennedy Pathway: De Novo Synthesis

The Kennedy pathway, also known as the CDP-choline pathway, is the primary route for the de novo synthesis of phosphatidylcholine in most eukaryotic cells.[1][2][3] The pathway consists of three enzymatic steps, culminating in the transfer of a phosphocholine headgroup to a diacylglycerol (DAG) backbone. The incorporation of palmitate into PC via this pathway is largely dependent on the availability of palmitate-containing DAG species.

Enzymatic Steps

-

Choline Phosphorylation: The pathway is initiated by the phosphorylation of choline to phosphocholine by choline kinase (CK) .

-

CDP-Choline Formation: Phosphocholine is then converted to cytidine diphosphate-choline (CDP-choline) by CTP:phosphocholine cytidylyltransferase (CCT) . This is the rate-limiting step of the Kennedy pathway.[4]

-

Phosphocholine Transfer: Finally, cholinephosphotransferase (CPT) catalyzes the transfer of the phosphocholine moiety from CDP-choline to a 1,2-diacyl-sn-glycerol (DAG) molecule to form phosphatidylcholine.[3][5]

Substrate Specificity and Kinetics

The specificity of cholinephosphotransferase for different DAG species is a key determinant in the formation of specific PC molecules like dipalmitoylphosphatidylcholine. Studies have shown that while CPT can utilize a variety of DAGs, it exhibits a preference for certain acyl chain compositions.

-

In mouse liver microsomes, 1,2-dipalmitoyl-sn-glycerol was identified as a preferred substrate among other disaturated DAG species.[6][7]

-

The kinetic properties of cholinephosphotransferase are influenced by the structure of the diacylglycerol substrate. The Km for CDP-choline changes depending on the acyl chain length and saturation of the DAG molecule.[6][8]

Quantitative Data for Cholinephosphotransferase

| Enzyme | Substrate | Tissue/Organism | Vmax | Km | Citation(s) |

| Cholinephosphotransferase | Dipalmitoylglycerol | Rat Lung Microsomes | 30 nmol/min/mg protein | Not Specified | [1] |

| Cholinephosphotransferase | Dioleoylglycerol | Rat Lung Microsomes | 43 nmol/min/mg protein | Not Specified | [1] |

The Lands Cycle: Phosphatidylcholine Remodeling

The Lands cycle is a crucial pathway for modifying the acyl chain composition of phospholipids, including phosphatidylcholine.[2][9][10] This deacylation-reacylation cycle allows for the specific incorporation of fatty acids, such as palmitic acid, into the PC backbone, leading to the formation of specific molecular species like this compound. This pathway is particularly important for the synthesis of dipalmitoylphosphatidylcholine in the lungs.[11]

Enzymatic Steps

-

Deacylation: A pre-existing phosphatidylcholine molecule is hydrolyzed by a phospholipase A2 (PLA2) , which removes the fatty acyl group from the sn-2 position, generating a lysophosphatidylcholine (LPC) and a free fatty acid.

-

Reacylation: The resulting LPC is then re-esterified with a specific acyl-CoA, such as palmitoyl-CoA, by a lysophosphatidylcholine acyltransferase (LPCAT) .[11]

Substrate Specificity and Kinetics

The substrate specificity of LPCAT enzymes is critical for the targeted synthesis of this compound. Several isoforms of LPCAT exist, with varying specificities for different acyl-CoAs.

-

LPCAT1 has been identified as a key enzyme in the synthesis of dipalmitoylphosphatidylcholine in alveolar type II cells of the lungs. This enzyme shows a preference for palmitoyl-CoA as the acyl donor.[12]

-

Studies have shown that LPCAT1 catalyzes the addition of a palmitoyl group to the sn-2 position of lysophospholipids.[13]

Quantitative Data for LPCAT1

| Enzyme | Substrate | Km | Vmax | Citation(s) |

| LPCAT1 | Palmitoyl-CoA | Not Specified | Not Specified | [12][14] |

Note: While the preference of LPCAT1 for palmitoyl-CoA is well-documented, specific Km and Vmax values for this substrate are not consistently reported across the literature reviewed.

Interplay of the Kennedy Pathway and the Lands Cycle

The Kennedy pathway and the Lands cycle are interconnected and work in concert to maintain the appropriate levels and composition of phosphatidylcholine within the cell. The Kennedy pathway provides the initial pool of PC, which can then be remodeled by the Lands cycle to generate specific molecular species like dipalmitoylphosphatidylcholine.[2][9][15][16] The relative contribution of each pathway to the synthesis of this compound can vary depending on the cell type and physiological conditions.

Experimental Protocols

Synthesis of 1,2-Dipalmitoyl-sn-glycerol

A facile procedure for the small-scale chemical synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (a precursor that can be enzymatically converted to dipalmitoylglycerol) has been reported.[17] Stereospecific 1,2-dipalmitoyl-sn-glycerol can also be synthesized for use in enzymatic assays.[18]

General Procedure Outline:

-

Start with a suitable glycerol backbone precursor, such as sn-glycero-3-phosphocholine.

-

Acylate the glycerol backbone with palmitic acid or a reactive derivative like palmitoyl chloride.

-

Purify the resulting 1,2-dipalmitoyl-sn-glycerol using chromatographic techniques.

Cholinephosphotransferase Assay

This assay measures the activity of cholinephosphotransferase by quantifying the incorporation of radiolabeled phosphocholine from CDP-[¹⁴C]choline into phosphatidylcholine.

Materials:

-

Microsomal preparations (as the enzyme source)

-

CDP-[¹⁴C]choline

-

1,2-Dipalmitoyl-sn-glycerol

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

Scintillation cocktail and counter

-

TLC plates and developing solvents

Protocol:

-

Prepare a substrate mixture containing 1,2-dipalmitoyl-sn-glycerol, a suitable detergent (e.g., Tween 20), and phosphatidylglycerol by sonication at 65°C to ensure proper dispersion of the lipid substrate.[1]

-

Initiate the reaction by adding the microsomal enzyme preparation to the substrate mixture and CDP-[¹⁴C]choline.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.

-

Separate the radiolabeled phosphatidylcholine from the unreacted CDP-[¹⁴C]choline using thin-layer chromatography (TLC).

-

Quantify the amount of radiolabeled phosphatidylcholine by scintillation counting of the corresponding spot on the TLC plate.[19][20]

LPCAT1 Activity Assay

This assay measures the activity of LPCAT1 by quantifying the incorporation of radiolabeled palmitoyl-CoA into lysophosphatidylcholine to form phosphatidylcholine.[11]

Materials:

-

Cell lysates or purified LPCAT1 enzyme

-

[¹⁴C]Palmitoyl-CoA

-

1-palmitoyl-2-lysophosphatidylcholine

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

Scintillation cocktail and counter

-

TLC plates and developing solvents

Protocol:

-

Prepare a reaction mixture containing the assay buffer, lysophosphatidylcholine, and the enzyme source.

-

Initiate the reaction by adding [¹⁴C]palmitoyl-CoA.

-

Incubate at 37°C for a specified time.

-

Terminate the reaction and extract the lipids using a chloroform/methanol solution.

-

Separate the newly synthesized [¹⁴C]phosphatidylcholine from the substrates by TLC.

-

Quantify the radioactivity in the phosphatidylcholine spot using a scintillation counter.[11][21]

Visualization of Biosynthetic Pathways

The Kennedy Pathway for this compound Synthesis

Caption: The Kennedy Pathway for de novo synthesis of dipalmitoylphosphatidylcholine.

The Lands Cycle for this compound Remodeling

Caption: The Lands Cycle for remodeling phosphatidylcholine to incorporate palmitate.

Integrated Workflow for this compound Biosynthesis

References

- 1. Cholinephosphotransferase in rat lung. The in vitro synthesis of dipalmitoylphosphatidylcholine from dipalmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two different pathways of phosphatidylcholine synthesis, the Kennedy Pathway and the Lands Cycle, differentially regulate cellular triacylglycerol storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CDP-choline:1,2-diacylglycerol cholinephosphotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transcriptional regulation of phosphatidylcholine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diacylglycerol cholinephosphotransferase - Wikipedia [en.wikipedia.org]

- 6. portlandpress.com [portlandpress.com]

- 7. Kinetic selectivity of cholinephosphotransferase in mouse liver: the Km for CDP-choline depends on diacylglycerol structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic selectivity of cholinephosphotransferase in mouse liver: the Km for CDP-choline depends on diacylglycerol structure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. pure.psu.edu [pure.psu.edu]

- 11. Acyl-CoA:Lysophosphatidylcholine Acyltransferase I (Lpcat1) Catalyzes Histone Protein O-Palmitoylation to Regulate mRNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lysophosphatidylcholine acyltransferase 1 controls mitochondrial reactive oxygen species generation and survival of retinal photoreceptor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. caccl-lrccd.primo.exlibrisgroup.com [caccl-lrccd.primo.exlibrisgroup.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Metabolic Interactions between the Lands Cycle and the Kennedy Pathway of Glycerolipid Synthesis in Arabidopsis Developing Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with labeled acyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. experts.umn.edu [experts.umn.edu]

- 19. Differential contributions of choline phosphotransferases CPT1 and CEPT1 to the biosynthesis of choline phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 1,2-diacylglycerol choline phosphotransferase catalyzes the final step in the unique Treponema denticola phosphatidylcholine biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Pro-Inflammatory Role of Palmitoylcholine Derivatives in Cellular Signaling and Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

While palmitoylcholine itself is a primary structural component of cellular membranes, its metabolic and oxidative derivatives, notably lyso-palmitoylphosphatidylcholine (LPC 16:0) and oxidized palmitoyl-phosphatidylcholines, are emerging as significant pro-inflammatory signaling molecules in the central nervous system. This technical guide provides an in-depth analysis of the mechanisms by which these palmitoyl-containing lipids contribute to neuroinflammation, with a focus on microglial activation. We will delineate the key signaling pathways, present quantitative data from seminal studies, provide detailed experimental protocols for investigating these phenomena, and offer visual representations of the molecular interactions and experimental workflows. Understanding these pathways is critical for the development of novel therapeutic strategies targeting neuroinflammatory and neurodegenerative diseases.

Introduction

Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative disorders. Microglia, the resident immune cells of the central nervous system (CNS), are key players in initiating and propagating these inflammatory responses. While various stimuli can trigger microglial activation, there is a growing interest in the role of lipid mediators. This guide focuses on the pro-inflammatory effects of derivatives of this compound, a ubiquitous phospholipid in cell membranes. Through enzymatic cleavage and oxidation, this compound can give rise to potent signaling molecules that activate microglia and drive inflammatory cascades.

The Metabolic Conversion of this compound to Pro-inflammatory Mediators

This compound is a primary substrate for phospholipase A2 (PLA2) enzymes within the CNS.[1][2] PLA2 catalyzes the hydrolysis of the fatty acid at the sn-2 position of the phospholipid, generating a free fatty acid and a lysophospholipid.[3] When the substrate is this compound, this reaction yields lyso-palmitoylphosphatidylcholine (LPC 16:0).

Additionally, the polyunsaturated fatty acids within phosphatidylcholines are susceptible to oxidation by reactive oxygen species (ROS), which are often abundant in environments of inflammation and oxidative stress.[4] This can lead to the formation of various oxidized phosphatidylcholines (OxPCs), such as 1-palmitoyl-2-(5'-oxo)valeryl-sn-glycero-3-phosphorylcholine (POVPC), which has been identified as a marker for neuroinflammation in multiple sclerosis.[5][6]

Figure 1: Generation of Pro-inflammatory Lipids from this compound.

Cellular Signaling Pathways in Microglial Activation

Lyso-palmitoylphosphatidylcholine and its oxidized counterparts activate microglia through a series of coordinated signaling events, leading to the production of pro-inflammatory cytokines and a neurotoxic cellular phenotype.

GPR4-Mediated Signaling and Inflammasome Activation

LPC has been shown to activate G protein-coupled receptor 4 (GPR4).[7] This interaction initiates a downstream signaling cascade that leads to the activation of the NLRP3 inflammasome.[7][8] The activation of the NLRP3 inflammasome is a critical step in the inflammatory response, as it serves as a platform for the activation of caspase-1.[9][10] Studies have also implicated the NLRC4 inflammasome in LPC-induced caspase-1 activation in microglia, suggesting a complex interplay between different inflammasome complexes.[9][10]

Caspase-1 Activation and Cytokine Release

Once activated, caspase-1 cleaves the inactive precursors of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, biologically active forms.[11] These cytokines are then released from the microglia and act as potent pro-inflammatory mediators in the CNS.[7][11]

ATP Release and Purinergic Signaling

LPC stimulation of microglia also induces the release of ATP into the extracellular space.[12][13] This extracellular ATP then acts as a damage-associated molecular pattern (DAMP), further amplifying the inflammatory response through purinergic signaling.[12][13] This ATP-mediated signaling can enhance the release of IL-1β and promote a pro-inflammatory microglial phenotype.[13]

Figure 2: LPC-Induced Signaling in Microglia.

Quantitative Data on Microglial Activation

The following tables summarize quantitative data from studies investigating the effects of LPC on microglial activation and inflammatory responses.

| Parameter | Cell Type | LPC Concentration | Observation | Reference |

| Morphological Change | Primary Murine Microglia | 15 µM | Transformation from ramified to amoeboid morphology within 30 minutes. | [3][6] |

| Caspase-1 Activation | Murine Microglia | Not specified | LPC-induced caspase-1 activity was dependent on LPS prestimulation and NLRP3/NLRC4. | [9][10] |

| IL-1β Release | Murine Microglia | Not specified | LPC stimulation caused rapid processing and secretion of mature 17-kDa IL-1β. | |

| Cytokine Release | Human Monocytes | 1 µg/mL | Increased IL-1β secretion after LPS priming and ATP stimulation. | |

| Inflammatory Gene Expression | Brain Microvascular Endothelial Cells | Not specified | Significantly increased levels of IL-1β, IL-18, and IL-33. | [7] |

| Parameter | Cell Type | Treatment | Fold Change/Response | Reference |

| TNF-α Release | Primary Rat Microglia | LPS (100 ng/mL) | ~939 pg/mL in injured vs. non-injured microglia. | [2] |

| IL-6 Release | Primary Rat Microglia | LPS (100 ng/mL) | ~9540 pg/mL increase in injured vs. non-injured microglia. | [2] |

| TNF-α Release | Murine Microglia (TLR2 wt) | LPS (100 ng/mL) | ~1500 pg/mL/10^6 cells. | |

| IL-6 Release | Murine Microglia (TLR2 wt) | LPS (100 ng/mL) | ~1250 pg/mL/10^6 cells. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of LPC on microglia.

Primary Microglia Culture and Stimulation

Objective: To isolate and culture primary microglia from neonatal mouse or rat pups for subsequent stimulation experiments.

Materials:

-

Neonatal mouse or rat pups (P0-P2)

-

DMEM with 10% FBS and penicillin/streptomycin

-

Poly-D-lysine coated T75 flasks

-

Trypsin (2.5%)

-

Trypsin inhibitor

-

DNase I

-

Sterile dissection tools

-

Centrifuge

-

Incubator (37°C, 5% CO2)

Procedure:

-

Euthanize neonatal pups in accordance with institutional guidelines.

-

Dissect cortices in a sterile environment and remove meninges.

-

Mince the tissue and incubate with 2.5% trypsin for 15 minutes at 37°C.

-

Neutralize trypsin with trypsin inhibitor and add DNase I to reduce cell clumping.

-

Centrifuge the cell suspension and resuspend the pellet in culture medium.

-

Plate the mixed glial cell suspension in poly-D-lysine coated T75 flasks.

-

Culture for 10-14 days, with media changes every 3-4 days, to allow for the formation of a confluent astrocyte layer with microglia growing on top.

-

Isolate microglia by shaking the flasks on an orbital shaker for 2 hours at 180 rpm.

-

Collect the supernatant containing the detached microglia, centrifuge, and resuspend in fresh media.

-

Plate the purified microglia at the desired density and allow them to adhere for 24 hours before stimulation.

-

For stimulation, prime the microglia with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 3-4 hours, then treat with the desired concentration of lyso-palmitoylphosphatidylcholine.

Caspase-1 Activity Assay

Objective: To quantify the activity of caspase-1 in cell lysates or supernatants from LPC-stimulated microglia.

Materials:

-

Caspase-1 activity assay kit (colorimetric or fluorometric)

-

Microplate reader

-

Cell lysate or supernatant from stimulated microglia

-

Caspase-1 substrate (e.g., Ac-YVAD-pNA or Ac-YVAD-AFC)

-

Caspase-1 inhibitor (for specificity control)

Procedure (using a colorimetric assay):

-

Prepare cell lysates from control and LPC-stimulated microglia according to the kit manufacturer's instructions.

-

In a 96-well plate, add the cell lysate to the assay buffer provided in the kit.

-

Add the caspase-1 substrate Ac-YVAD-pNA to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader.

-

The absorbance is directly proportional to the caspase-1 activity. A standard curve can be generated using purified active caspase-1.

-

Include a control with a specific caspase-1 inhibitor to confirm the specificity of the assay.

ATP Release Assay

Objective: To measure the amount of ATP released into the culture medium from LPC-stimulated microglia.

Materials:

-

ATP bioluminescence assay kit (e.g., luciferase-based)

-

Luminometer

-

Culture supernatant from stimulated microglia

-

ATP standard solution

Procedure:

-

Culture and stimulate microglia in a 96-well plate as described in Protocol 5.1.

-

At desired time points, carefully collect the culture supernatant.

-

Prepare the ATP assay reagent according to the kit instructions (typically involves reconstituting a luciferase/luciferin mixture).

-

In a white, opaque 96-well plate suitable for luminescence, add the collected supernatant.

-

Add the ATP assay reagent to each well.

-

Immediately measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.

-

Generate a standard curve using a known concentration of ATP to quantify the amount of ATP in the samples.[4]

Figure 3: Experimental Workflow for Studying LPC Effects on Microglia.

Conclusion and Future Directions

The evidence strongly suggests that while this compound is a stable membrane component, its derivatives, lyso-palmitoylphosphatidylcholine and oxidized phosphatidylcholines, are potent activators of neuroinflammatory pathways. They act on microglia to induce inflammasome activation, caspase-1-mediated cytokine release, and ATP-dependent amplification of the inflammatory response. These findings highlight the critical role of lipid metabolism in the regulation of neuroinflammation and present novel targets for therapeutic intervention.

Future research should focus on further elucidating the specific roles of different LPC and OxPC species in various neurodegenerative disease models. The development of specific inhibitors for GPR4 and components of the inflammasome pathway holds promise for mitigating the detrimental effects of these pro-inflammatory lipids. Moreover, a deeper understanding of the regulation of phospholipase A2 activity in the CNS could provide upstream targets for controlling the production of these inflammatory mediators. This technical guide provides a foundational framework for researchers to explore these exciting and clinically relevant areas of investigation.

References

- 1. Lysophosphatidylcholine activates caspase-1 in microglia via a novel pathway involving two inflammasomes. - SORA [openaccess.sgul.ac.uk]

- 2. Cytokine Release by Microglia Exposed to Neurologic Injury Is Amplified by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physiological mechanisms of lysophosphatidylcholine-induced de-ramification of murine microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. static1.squarespace.com [static1.squarespace.com]

- 5. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physiological mechanisms of lysophosphatidylcholine-induced de-ramification of murine microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. antbioinc.com [antbioinc.com]

- 9. Lysophosphatidylcholine activates caspase-1 in microglia via a novel pathway involving two inflammasomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. physoc.org [physoc.org]

- 11. protocols.io [protocols.io]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Palmitoylcholine in Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of palmitoylcholine when incorporated into lipid bilayers. It is designed to serve as a detailed resource for researchers, scientists, and professionals in drug development who are working with lipid-based formulations and membrane biophysics. This guide covers key quantitative data, detailed experimental protocols for characterization, and visualizations of relevant biological and experimental processes.

Physicochemical Properties of this compound in Lipid Bilayers

This compound, a lysophospholipid, plays a significant role in modulating the structural and dynamic properties of lipid bilayers. Its presence can influence membrane fluidity, phase behavior, and interactions with membrane-associated proteins. The following tables summarize key quantitative data regarding the impact of this compound and related lipids on bilayer characteristics.

Table 1: Thermotropic Properties of Phosphatidylcholine Bilayers

| Lipid Composition | Main Transition Temperature (Tm) (°C) | Transition Enthalpy (ΔH) (kcal/mol) | Experimental Technique | Reference |

| Dipalmitoylphosphatidylcholine (DPPC) | ~41.5 | < 1 | Differential Scanning Calorimetry (DSC) | [1][2] |

| 1-Palmitoyl-2-linoleoyl-PC (16:0-18:2 PC) | ~ -18 | - | Differential Scanning Calorimetry (DSC) | [3] |

| DPPC with Cholesterol (<15 mol%) | Tm of broad component increases | Decreased | Differential Scanning Calorimetry (DSC) | [3][4] |

| DPPC with Oxysterols | Tm of broad component increases to a smaller extent than with cholesterol or decreases | Decreased | Differential Scanning Calorimetry (DSC) | [4] |

Table 2: Structural Properties of Phosphatidylcholine-Containing Bilayers from Molecular Dynamics Simulations

| Lipid Composition | Area per Lipid (Ų) | Hydrophobic Thickness (Å) | Simulation Conditions | Reference |

| 1-Palmitoyl-2-oleoyl-PC (POPC) | 69.8 ± 0.7 | 26.7 | Constant surface tension | [5] |

| POPC | ~61 ± 2 | ~40 | Steady state, T = 27°C | [6] |

| Dipalmitoylphosphatidylcholine (DPPC) | 56.7 | - | United-atom lipid parameters | [5] |

| Dioleoylphosphatidylethanolamine (DOPE) | - | Largest deviation among PO lipids | Coarse-grained force field | [5] |

Experimental Protocols for Characterization

The study of this compound in lipid bilayers relies on a variety of biophysical techniques. Below are detailed methodologies for key experiments.

2.1. Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to characterize the thermotropic phase behavior of lipid bilayers.[1][4] It measures the heat difference between a sample and a reference as a function of temperature.

-

Sample Preparation:

-

Prepare a lipid mixture containing the desired concentration of this compound and other lipids (e.g., DPPC) in an organic solvent (e.g., chloroform/methanol).

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film on the wall of a glass vial.

-

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with an aqueous buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

-

The final lipid concentration is typically in the range of 1-5 mg/mL.

-

-

DSC Measurement:

-

Load a precise amount of the lipid dispersion into an aluminum DSC pan and seal it.

-

Place an equal volume of the buffer into a reference pan.

-

Place both pans into the calorimeter.

-

Heat the sample at a controlled rate (e.g., 1-2°C/min) over a temperature range that encompasses the expected phase transition.

-

Record the differential heat flow as a function of temperature. The resulting thermogram will show peaks corresponding to phase transitions.

-

The temperature at the peak maximum is the phase transition temperature (Tm), and the area under the peak corresponds to the enthalpy of the transition (ΔH).

-

2.2. Deuterium Nuclear Magnetic Resonance (2H-NMR) Spectroscopy

2H-NMR spectroscopy is a powerful method for obtaining detailed information about the structure and dynamics of lipid bilayers.[7][8] By selectively deuterating the lipid molecules, one can probe the order and orientation of different segments of the lipid.

-

Sample Preparation:

-

Synthesize or purchase lipids that are specifically deuterated at desired positions on the acyl chains or headgroup.

-

Prepare lipid bilayers as described for DSC. For oriented samples, the lipid dispersion can be deposited on thin glass plates.

-

Hydrate the sample to the desired water content.

-

-

NMR Measurement:

-

Place the sample in the NMR spectrometer.

-

Acquire 2H-NMR spectra at various temperatures, particularly around the phase transition temperature.

-

The quadrupolar splitting in the spectrum is measured. This splitting is directly related to the order parameter (SCD) of the C-D bond, which reflects the motional freedom of that segment of the lipid.

-

A reduction in the quadrupole splitting indicates a decrease in order, as seen during the gel-to-liquid crystalline phase transition.[7]

-

2.3. X-ray Diffraction

X-ray diffraction provides information on the overall structure of the lipid bilayer, including its thickness and the packing of the lipid acyl chains.[9][10]

-

Sample Preparation:

-

Prepare multilamellar vesicles (MLVs) or oriented lipid bilayers on a solid substrate.

-

Control the hydration of the sample, as this can affect the bilayer structure.

-

-

Diffraction Measurement:

-

Mount the sample in an X-ray beam.

-

Collect the scattered X-rays using a detector.

-

The resulting diffraction pattern will show a series of peaks (Bragg peaks) for lamellar structures.

-

Small-angle X-ray scattering (SAXS) provides information about the lamellar repeat distance (d-spacing), which includes the bilayer thickness and the thickness of the inter-bilayer water layer.

-

Wide-angle X-ray scattering (WAXS) gives information about the packing of the lipid acyl chains. A sharp peak around 4.2 Å indicates tightly packed chains in the gel phase, while a broad peak around 4.5 Å is characteristic of the disordered liquid-crystalline phase.

-

Signaling Pathways and Experimental Workflows

The incorporation of palmitate into proteins, a process known as S-palmitoylation, is a crucial post-translational modification that regulates protein trafficking, localization, and function.[11][12] This reversible modification often dictates the association of proteins with specific membrane domains.

Diagram 1: Protein Palmitoylation and Membrane Trafficking

Caption: Protein palmitoylation cycle regulating membrane association and trafficking.

Diagram 2: General Experimental Workflow for Lipid Bilayer Characterization

Caption: Workflow for characterizing physicochemical properties of lipid bilayers.

This guide provides a foundational understanding of the physicochemical properties of this compound in lipid bilayers, supported by quantitative data and detailed experimental approaches. The reversible nature of protein palmitoylation highlights a dynamic regulatory mechanism for cellular signaling and protein function, making the study of palmitoyl-containing lipids crucial for advancements in drug delivery and cell biology.[13]

References

- 1. The interfacial structure of phospholipid bilayers: differential scanning calorimetry and Fourier transform infrared spectroscopic studies of 1,2-dipalmitoyl-sn-glycero-3-phosphorylcholine and its dialkyl and acyl-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure and Lipid Interaction of N-Palmitoylsphingomyelin in Bilayer Membranes as Revealed by 2H-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermal history alters cholesterol effect on transition of 1-palmitoyl-2-linoleoyl phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comparative differential scanning calorimetry study of the effects of cholesterol and various oxysterols on the thermotropic phase behavior of dipalmitoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Model parameters for simulation of physiological lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Order and fluidity in the terminal methyl region of dipalmitoyl phosphatidylcholine multibilayers: a comparison of Raman and 2H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure and lipid interaction of N-palmitoylsphingomyelin in bilayer membranes as revealed by 2H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. X-ray diffraction studies of membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hwhuang.rice.edu [hwhuang.rice.edu]

- 11. What does S-palmitoylation do to membrane proteins? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. How palmitoylation affects trafficking and signaling of membrane receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dynamic protein palmitoylation in cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Palmitoylcholine as a Precursor for Dipalmitoylphosphatidylcholine (DPPC) Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipalmitoylphosphatidylcholine (DPPC) is the most abundant phospholipid component of pulmonary surfactant, essential for reducing surface tension in the alveoli and preventing respiratory collapse. The synthesis of DPPC occurs through two primary pathways: the de novo (Kennedy) pathway and the remodeling pathway (Lands cycle). This technical guide focuses on the critical role of palmitoylcholine, specifically 1-palmitoyl-lysophosphatidylcholine, as a direct precursor in the remodeling pathway for DPPC synthesis. This pathway is particularly significant in alveolar type II cells for the production of surfactant DPPC. We will delve into the biochemical mechanisms, key enzymes, quantitative data, and detailed experimental protocols relevant to the investigation of this vital metabolic process.

Introduction

Pulmonary surfactant is a complex mixture of lipids and proteins, with phospholipids constituting approximately 90% of its mass. Of these phospholipids, dipalmitoylphosphatidylcholine (DPPC) is the principal surface-active component. The unique structure of DPPC, with two saturated palmitoyl chains, allows for tight packing at the air-liquid interface, which is crucial for lowering alveolar surface tension. While the de novo synthesis pathway contributes to the overall phosphatidylcholine pool, the remodeling pathway provides a rapid and efficient mechanism for the specific enrichment of DPPC. This pathway utilizes lysophosphatidylcholine (LPC) as a key intermediate. When the acyl group at the sn-1 position is palmitate, the resulting 1-palmitoyl-lysophosphatidylcholine (this compound) serves as a direct acceptor for a second palmitoyl group, leading to the formation of DPPC.

Biochemical Pathways of DPPC Synthesis

DPPC can be synthesized via two main routes within the cell, primarily in the endoplasmic reticulum of alveolar type II pneumocytes.

The De Novo (Kennedy) Pathway

The de novo pathway synthesizes phosphatidylcholine from choline.[1][2][3] This pathway involves three key enzymatic steps:

-

Choline Kinase (CK) phosphorylates choline to phosphocholine.

-

CTP:phosphocholine cytidylyltransferase (CCT) , the rate-limiting enzyme, converts phosphocholine to CDP-choline.[4]

-

Cholinephosphotransferase (CPT) transfers the phosphocholine headgroup from CDP-choline to diacylglycerol (DAG) to form phosphatidylcholine.

While this pathway produces a variety of phosphatidylcholine species, it does not directly favor the synthesis of DPPC.

The Remodeling (Lands) Pathway

The remodeling pathway modifies existing phosphatidylcholine molecules to produce DPPC. This pathway is particularly crucial for enriching pulmonary surfactant with DPPC.[5] It involves two main steps:

-

Phospholipase A₂ (PLA₂) hydrolyzes a phosphatidylcholine molecule at the sn-2 position, removing the fatty acid and generating a lysophosphatidylcholine (LPC).

-

Lysophosphatidylcholine Acyltransferase (LPCAT) then reacylates the LPC at the sn-2 position. When 1-palmitoyl-lysophosphatidylcholine is the substrate and palmitoyl-CoA is the acyl donor, the result is the formation of dipalmitoylphosphatidylcholine (DPPC).[6]

Lipid Extraction

A crucial step for analyzing DPPC synthesis is the efficient extraction of lipids from cells or tissues. The Folch and Bligh-Dyer methods are commonly used. [7][8] Protocol: Lipid Extraction from Cultured Cells [9][10][11]

-

Cell Harvesting: Wash cultured cells with ice-cold PBS and scrape them into a glass tube.

-

Solvent Addition: Add a mixture of chloroform and methanol (typically 2:1, v/v) to the cell pellet.

-

Homogenization: Vortex the mixture thoroughly to ensure complete cell lysis and lipid solubilization. Sonication can be used for difficult-to-disrupt samples.

-

Phase Separation: Add water or a saline solution to the mixture to induce phase separation. Centrifuge at a low speed to separate the layers.

-

Collection of Organic Phase: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

-

Drying and Storage: Dry the lipid extract under a stream of nitrogen gas and store at -20°C or below until analysis.

LPCAT Enzyme Assay

This assay measures the activity of LPCAT by quantifying the incorporation of a radiolabeled acyl group from acyl-CoA into lysophosphatidylcholine. [12][13] Protocol: LPCAT Activity Assay

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4). Add the cell or tissue lysate (containing the LPCAT enzyme), 1-palmitoyl-lysophosphatidylcholine, and [¹⁴C]-palmitoyl-CoA.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding a chloroform/methanol mixture.

-

Lipid Extraction: Perform a lipid extraction as described in section 4.2.

-

Separation of Lipids: Separate the lipids in the organic phase using thin-layer chromatography (TLC).

-

Quantification: Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled DPPC. Scrape the corresponding spot from the TLC plate and quantify the radioactivity using a scintillation counter.

Analysis of DPPC Synthesis

TLC is a cost-effective and efficient method for separating different phospholipid classes. [1][2][14][15][16] Protocol: One-Dimensional TLC for Phospholipid Separation [1][14]

-

Plate Preparation: Use silica gel TLC plates. For enhanced separation of certain phospholipids, plates can be pre-treated with a boric acid solution.

-

Sample Application: Spot the lipid extract onto the origin of the TLC plate.

-

Chromatography: Place the plate in a chromatography tank containing a suitable solvent system (e.g., chloroform:methanol:water:ammonium hydroxide, 65:25:4:4, v/v/v/v). Allow the solvent to migrate up the plate.

-

Visualization: After drying the plate, visualize the separated lipid spots using iodine vapor, primuline spray, or a phosphorus-specific spray.

-

Identification: Identify the DPPC spot by comparing its migration distance (Rf value) to that of a known DPPC standard run on the same plate.

LC-MS provides a highly sensitive and specific method for the quantification of individual phospholipid species, including DPPC. [4][17][18][19][20] Protocol: LC-MS/MS for DPPC Quantification [4][17]

-

Sample Preparation: Re-dissolve the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform).

-

Chromatographic Separation: Inject the sample onto an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase or a HILIC column). Use a gradient elution program with mobile phases such as acetonitrile and water with additives like formic acid or ammonium formate to separate the different lipid species.

-

Mass Spectrometry Analysis: The eluent from the HPLC is introduced into the mass spectrometer. Use electrospray ionization (ESI) in positive ion mode. For quantification, operate the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring the specific precursor-to-product ion transition for DPPC (e.g., m/z 734.6 → 184.1).

-

Quantification: Quantify the amount of DPPC in the sample by comparing the peak area to a standard curve generated with known concentrations of a DPPC standard.

dot

Conclusion

The synthesis of dipalmitoylphosphatidylcholine from this compound via the remodeling pathway is a cornerstone of pulmonary surfactant production. Understanding the intricacies of this pathway, particularly the function and regulation of LPCAT enzymes, is paramount for researchers in pulmonology, cell biology, and drug development. The experimental protocols detailed in this guide provide a robust framework for investigating the metabolism of this compound and its conversion to DPPC. Further research into the kinetic properties of LPCAT isoforms and the regulation of this pathway will undoubtedly provide valuable insights into respiratory health and disease, and may unveil novel therapeutic targets for conditions associated with surfactant dysfunction.

References

- 1. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thin-Layer Chromatography of Phospholipids | Springer Nature Experiments [experiments.springernature.com]

- 3. Plant Acyl-CoA:Lysophosphatidylcholine Acyltransferases (LPCATs) Have Different Specificities in Their Forward and Reverse Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mutagenesis and homology modeling reveal a predicted pocket of lysophosphatidylcholine acyltransferase 2 to catch Acyl‐CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lysophosphatidylcholine acyltransferase 1 controls mitochondrial reactive oxygen species generation and survival of retinal photoreceptor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aocs.org [aocs.org]

- 8. Lipid Profiling Extraction Method for Animal Tissue - Kansas Lipidomics Research Center [k-state.edu]

- 9. Alveolar type II cells maintain bioenergetic homeostasis in hypoxia through metabolic and molecular adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of Lipids from Crude Lung Tissue Extracts by Desorption Electrospray Ionization-MS and Pattern Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

- 12. Human Lysophosphatidylcholine Acyltransferases 1 and 2 Are Located in Lipid Droplets Where They Catalyze the Formation of Phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mammalian acyl-CoA:lysophosphatidylcholine acyltransferase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. avantiresearch.com [avantiresearch.com]

- 15. TLC of phospholipids | Cyberlipid [cyberlipid.gerli.com]

- 16. aocs.org [aocs.org]

- 17. Development and validation of an LC-MS/MS method for quantification of dipalmitoylphosphatidylcholine as a promising biomarker for renal failure in urine [jcps.bjmu.edu.cn]

- 18. High-throughput quantification of phosphatidylcholine and sphingomyelin by electrospray ionization tandem mass spectrometry coupled with isotope correction algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. rsc.org [rsc.org]

- 20. euncl.org [euncl.org]

Interaction of palmitoylcholine with membrane proteins and receptors.

An In-depth Technical Guide to the Interaction of Palmitoylcholine with Membrane Proteins and Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a prominent species of lysophosphatidylcholine (LPC), is a bioactive lysophospholipid generated from the hydrolysis of phosphatidylcholine. Once considered merely a metabolic intermediate, it is now recognized as a crucial signaling molecule that modulates the function of a wide array of membrane proteins and receptors. This technical guide provides a comprehensive overview of the molecular interactions of this compound, detailing its engagement with G-protein coupled receptors (GPCRs), its influence on ion channel activity, and its modulation of other key signaling proteins. We present a summary of quantitative data, detailed experimental protocols for studying these interactions, and visual diagrams of key pathways and workflows to facilitate a deeper understanding of this compound's role in cellular signaling and its potential as a therapeutic target.

Introduction: this compound as a Bioactive Lipid Mediator

Lysophosphatidylcholine (LPC) is a class of lipid biomolecule derived from the cleavage of phosphatidylcholine (PC), a major component of eukaryotic cell membranes. This reaction is primarily catalyzed by phospholipase A2 (PLA₂)[1][2]. This compound (1-palmitoyl-sn-glycero-3-phosphocholine) is an LPC species containing the 16-carbon saturated fatty acid, palmitic acid. LPC is not only an intermediate in PC metabolism but also functions as a second messenger produced upon the activation of cytosolic PLA₂[3]. Its biological effects are pleiotropic, ranging from inducing cell proliferation and chemotaxis to modulating inflammatory responses[3][4].

This compound and other LPCs exert their effects through two primary mechanisms:

-

Direct Receptor Binding: Acting as a ligand for specific cell surface receptors, such as G-protein coupled receptors (GPCRs) and Toll-like receptors (TLRs), to initiate intracellular signaling cascades[1][4].

-

Membrane Perturbation: As an amphipathic molecule with a single acyl chain, it can insert into the lipid bilayer, altering the membrane's physical properties such as curvature and lateral pressure. This can allosterically modulate the function of embedded membrane proteins, including ion channels[5].

This guide will explore these interactions in detail, providing the technical foundation for researchers in the field.

The this compound Metabolic Pathway

LPC levels are tightly regulated by a balance of synthesis and degradation. The primary route of synthesis is the hydrolysis of PC by PLA₂. Conversely, LPC is catabolized through two main pathways: reacylation back into PC by lysophosphatidylcholine acyltransferase (LPCAT), or hydrolysis by autotaxin (ATX) to produce lysophosphatidic acid (LPA) and choline[2]. This metabolic network positions LPC as a critical node in lipid signaling.

References

- 1. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lysophosphatidylcholine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 5. The activation mode of the mechanosensitive ion channel, MscL, by lysophosphatidylcholine differs from tension-induced gating - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Palmitoylcholine in Shaping Membrane Fluidity and Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Palmitoylcholine, a ubiquitous glycerophospholipid, is a fundamental constituent of cellular membranes, playing a critical role in defining their biophysical properties. Its fully saturated 16-carbon acyl chain imparts unique characteristics that significantly influence membrane fluidity, structure, and, consequently, a host of cellular functions. This in-depth technical guide delineates the function of this compound in modulating membrane dynamics, offering a comprehensive overview of its biophysical impact, interaction with other membrane components, and the experimental methodologies used for its characterization.

Biophysical Impact of this compound on Membrane Properties

The defining feature of this compound, particularly in the form of dipalmitoylphosphatidylcholine (DPPC), is its ability to induce a more ordered and less fluid membrane state compared to its unsaturated counterparts. This is a direct consequence of the straight, saturated palmitoyl chains, which allow for tighter packing and stronger van der Waals interactions between adjacent lipid molecules.

Modulation of Membrane Fluidity

Membrane fluidity is a critical parameter that governs the lateral diffusion of lipids and proteins, membrane permeability, and the activity of membrane-associated enzymes. This compound significantly decreases membrane fluidity, particularly below its phase transition temperature. This effect is quantifiable through several biophysical parameters:

-

Phase Transition Temperature (Tm): DPPC undergoes a sharp phase transition from a rigid gel phase (Lβ') to a more fluid liquid-crystalline phase (Lα) at a characteristic temperature (Tm) of approximately 41°C.[1][2] This is significantly higher than that of phospholipids with unsaturated acyl chains, such as POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine), which has a Tm of -2°C. The presence of even one unsaturated chain dramatically lowers the temperature at which the membrane becomes fluid.

-

Order Parameter (S): The orientational order of the acyl chains within the bilayer is described by the deuterium order parameter (SCD). For DPPC, the order parameter is high in the gel phase, indicating restricted motion and a highly ordered state. Above the Tm, the order parameter decreases, signifying increased conformational freedom of the acyl chains.[3] The introduction of cholesterol into a DPPC membrane further increases the order parameter in the liquid-crystalline phase, leading to the formation of a liquid-ordered (lo) phase.[3]

-

Lateral Diffusion: The lateral movement of lipids within the membrane is quantified by the lateral diffusion coefficient (D). In the gel phase, the lateral diffusion of DPPC is slow. Upon transitioning to the liquid-crystalline phase, the diffusion coefficient increases significantly. However, even in the fluid phase, the diffusion of DPPC is slower than that of unsaturated phospholipids like dioleoylphosphatidylcholine (DOPC).[4][5]

Influence on Membrane Structure

The tight packing of this compound molecules has a profound effect on the structural organization of the membrane:

-

Bilayer Thickness: Due to the extended conformation of its saturated acyl chains, DPPC forms thicker bilayers compared to those composed of unsaturated phospholipids.[6]

-

Area per Lipid: In the gel phase, the area per lipid for DPPC is significantly smaller than in the fluid phase, reflecting the condensed packing of the acyl chains. For instance, the area per lipid for DPPC in the gel phase at 20°C is approximately 47.9 Ų, which increases to 64 Ų in the fluid phase at 50°C.[2]

Interactions with Other Membrane Components

The biophysical properties of this compound-containing membranes are further modulated by interactions with other key membrane lipids, most notably cholesterol.

The this compound-Cholesterol Interplay

Cholesterol is a crucial regulator of membrane fluidity and organization. Its interaction with this compound is of particular importance:

-

The Condensing Effect: Cholesterol inserts into the lipid bilayer with its hydroxyl group oriented towards the aqueous phase and its rigid steroid ring system interacting with the hydrocarbon chains of the phospholipids. In fluid-phase DPPC membranes, cholesterol orders the acyl chains and decreases the area per lipid, a phenomenon known as the "condensing effect".[7]

-

Abolition of the Phase Transition: As the concentration of cholesterol in a DPPC bilayer increases, the sharp phase transition is broadened and eventually abolished. This is because cholesterol prevents the lipids from packing into a highly ordered gel state and maintains an intermediate state of fluidity, the liquid-ordered (lo) phase.[8]

-

Formation of Lipid Rafts: The preferential interaction between saturated lipids like this compound and cholesterol is a driving force for the formation of lipid rafts—specialized membrane microdomains enriched in these components. These rafts are thought to play a critical role in cell signaling and membrane trafficking.

Quantitative Data on this compound's Influence on Membrane Properties

The following tables summarize key quantitative data on the biophysical properties of membranes containing this compound (DPPC) and provide a comparison with an unsaturated phospholipid (POPC).

| Parameter | DPPC (16:0/16:0 PC) | POPC (16:0/18:1 PC) | Reference(s) |

| Main Phase Transition Temperature (Tm) | ~41°C | -2°C | [2] |

| Area per Lipid (Gel Phase) | ~47.9 Ų (at 20°C) | N/A | [2] |

| Area per Lipid (Fluid Phase) | ~64.0 Ų (at 50°C) | ~68.3 Ų (at 30°C) | [2] |

Table 1: Comparison of Physical Properties of DPPC and POPC Bilayers.

| Cholesterol Concentration (mol%) | DPPC Order Parameter (S) (at 50°C) | Effect on DPPC Tm | Reference(s) |

| 0 | ~0.35 | Sharp transition at ~41°C | [3] |

| 10 | Increased | Broadened | [8] |

| 20 | Further Increased | Broadened | [8] |

| 30 | High | Abolished | [8] |

| 50 | Very High | Abolished | [8] |

Table 2: Effect of Cholesterol on the Order Parameter and Phase Transition of DPPC Bilayers.

| Lipid Bilayer | Temperature | Lateral Diffusion Coefficient (D) (cm²/s) | Reference(s) |

| DPPC | 290 K (~17°C) | 1-2.2 x 10⁻⁷ | [9] |

| DPPC | 360 K (~87°C) | 4-7.7 x 10⁻⁷ | [9] |

| POPC | 30°C | Faster than DPPC at the same temperature | [10] |

Table 3: Lateral Diffusion Coefficients of Lipids in Bilayers.

Experimental Protocols for Characterizing Membrane Properties

A variety of biophysical techniques are employed to investigate the influence of this compound on membrane fluidity and structure.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the phase transitions of lipid bilayers. It measures the heat flow associated with thermal transitions in a sample as a function of temperature.

Detailed Methodology:

-

Liposome Preparation:

-

Dissolve the desired lipid (e.g., DPPC) in an organic solvent (e.g., chloroform/methanol mixture).

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with an aqueous buffer by vortexing at a temperature above the lipid's Tm. This results in the formation of multilamellar vesicles (MLVs).

-

To obtain unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate filters with a defined pore size.

-

-

DSC Analysis:

-

Accurately weigh a known amount of the liposome suspension into a DSC sample pan. An equal volume of buffer is placed in the reference pan.

-

Seal the pans hermetically.

-

Place the sample and reference pans into the calorimeter.

-

Equilibrate the system at a temperature well below the expected Tm.

-

Scan the temperature at a constant rate (e.g., 1-2°C/min) over a range that encompasses the phase transition.[11]

-

Record the differential heat flow between the sample and reference pans as a function of temperature. The resulting thermogram will show an endothermic peak at the Tm.

-

Analyze the thermogram to determine the Tm (peak temperature) and the enthalpy of the transition (ΔH, the area under the peak).

-

Fluorescence Anisotropy

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. This provides a direct measure of membrane fluidity. Probes like 1,6-diphenyl-1,3,5-hexatriene (DPH) and its derivative trimethylammonium-DPH (TMA-DPH) are commonly used.

Detailed Methodology:

-

Liposome Preparation and Labeling:

-

Prepare liposomes as described in the DSC protocol.

-

Add a small aliquot of a concentrated stock solution of the fluorescent probe (e.g., DPH in methanol) to the liposome suspension. The final probe-to-lipid ratio should be low (e.g., 1:500) to avoid self-quenching and membrane perturbation.

-

Incubate the mixture in the dark for at least 30 minutes to allow the probe to incorporate into the lipid bilayers.

-

-

Fluorescence Anisotropy Measurement:

-

Place the labeled liposome suspension in a temperature-controlled cuvette in a spectrofluorometer equipped with polarizers.

-

Excite the sample with vertically polarized light at the probe's excitation maximum (e.g., ~355 nm for DPH).

-

Measure the fluorescence emission intensity through polarizers oriented parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation polarizer at the probe's emission maximum (e.g., ~430 nm for DPH).

-

Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is an instrumental correction factor.

-

Higher anisotropy values indicate restricted rotational motion and thus lower membrane fluidity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy provides detailed information about the structure, dynamics, and orientation of lipids within the bilayer. Deuterium (²H) NMR is particularly powerful for determining the order parameter of lipid acyl chains.

Detailed Methodology:

-

Sample Preparation:

-

Synthesize or purchase lipids that are specifically deuterated at desired positions on the acyl chains (e.g., DPPC-d62).

-

Prepare multilamellar vesicles (MLVs) from the deuterated lipids as described previously.

-

For oriented samples, the lipid suspension can be deposited on thin glass plates, which are then stacked and hydrated.

-

-

NMR Spectroscopy:

-

Pack the hydrated lipid sample into an NMR rotor.

-

Acquire ²H NMR spectra at a controlled temperature using a solid-state NMR spectrometer.

-

The resulting spectrum for a deuterated acyl chain in a lipid bilayer is a Pake doublet, characterized by a quadrupolar splitting (ΔνQ).

-

The order parameter (SCD) for a specific C-²H bond is directly proportional to the measured quadrupolar splitting.

-

By analyzing the splittings for different positions along the acyl chain, a detailed profile of membrane order can be constructed.[12]

-

Signaling Pathways and Experimental Workflows

The modulation of membrane fluidity and structure by this compound has significant implications for cellular signaling. While its metabolite, lysophosphatidylcholine (LPC), is a well-known signaling molecule, the physical state of the membrane itself, as influenced by this compound, can directly impact the function of membrane proteins.

Palmitoylation and Membrane Microdomains

S-palmitoylation, the reversible attachment of a palmitic acid to cysteine residues of proteins, can be influenced by the local concentration of palmitoyl-CoA. This modification increases the hydrophobicity of the protein, promoting its association with membranes and its partitioning into ordered domains enriched in this compound and cholesterol. This localization can be critical for bringing signaling components into close proximity, thereby facilitating signal transduction.

Experimental Workflow for Investigating Lipid Modulation of Membrane Protein Function

The following workflow outlines a general approach to studying how the membrane environment, rich in this compound, affects the function of a target membrane protein.

Caption: Workflow for studying lipid modulation of membrane protein function.

Lysophosphatidylcholine (LPC) Signaling Pathway

While distinct from the structural role of this compound, it is important to acknowledge the signaling functions of its metabolic product, lysophosphatidylcholine (LPC). LPC is generated by the action of phospholipase A2 and can act as an extracellular signaling molecule by binding to G protein-coupled receptors (GPCRs) such as G2A.

Caption: Simplified signaling pathway of lysophosphatidylcholine (LPC).

Conclusion

This compound is a key determinant of membrane architecture and dynamics. Its saturated acyl chains promote a highly ordered, less fluid membrane environment, which is crucial for the structural integrity of the bilayer and the regulation of membrane protein function. The interplay between this compound and cholesterol is fundamental to the formation of specialized membrane domains that serve as platforms for cellular signaling. A thorough understanding of the biophysical properties of this compound and the application of advanced experimental techniques are essential for researchers in the fields of membrane biology, cell signaling, and drug development, as the lipid environment is increasingly recognized as a critical modulator of therapeutic efficacy and cellular health.

References

- 1. tainstruments.com [tainstruments.com]

- 2. Effect of Temperature on the Nanomechanics of Lipid Bilayers Studied by Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lateral Diffusion Coefficients of Separate Lipid Species in a Ternary Raft-Forming Bilayer: A Pfg-NMR Multinuclear Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of membrane tension on the physical properties of DOPC lipid bilayer membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interaction of POPC, DPPC, and POPE with the μ opioid receptor: A coarse-grained molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMR Spectroscopy of Lipid Bilayers | Springer Nature Experiments [experiments.springernature.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NMR spectroscopy of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Palmitoylcholine: Involvement in Fatty Acid Metabolism and Cellular Signaling

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of Palmitoylcholine, a significant long-chain acyl ester of choline. It delves into its biochemical characteristics, its position downstream of de novo fatty acid synthesis, and its intricate roles within broader metabolic and signaling networks. The document outlines its synthesis from key metabolic precursors, its function as a signaling molecule, particularly through the PPARα pathway, and its structural importance as a precursor to pulmonary surfactant. Furthermore, this guide discusses the methodologies employed to study this compound and summarizes available quantitative data. The potential implications of this compound metabolism in various disease states are also explored, offering insights for therapeutic development.

Introduction to this compound

This compound is a synthetically derived long-chain acyl ester of choline, serving as a valuable biochemical tool for investigating cholinergic systems and lipid-mediated signaling pathways.[1] Structurally, it is an amphipathic molecule composed of a hydrophilic, positively charged choline headgroup and a hydrophobic 16-carbon palmitic acid tail.[1] This structure allows it to interact with and influence the properties of biological membranes.[1]

While not a direct enzymatic regulator of the fatty acid synthesis pathway, this compound holds a critical position as a downstream product and a signaling molecule. Its synthesis is intrinsically linked to the availability of palmitoyl-CoA, the end-product of de novo fatty acid synthesis.[1] Consequently, its cellular levels can reflect the status of lipid metabolism. This compound is a direct precursor to dipalmitoylphosphatidylcholine (DPPC), the primary component of pulmonary surfactant, making it vital for respiratory biology.[1] Moreover, emerging research has identified 1-palmitoyl lysophosphatidylcholine (LPC 16:0), a form of this compound, as a key player in a positive feedback loop involving the nuclear receptor PPARα, a master regulator of lipid metabolism.[2]

Biochemical Profile and Synthesis

The synthesis of this compound is dependent on the cellular availability of two primary precursors: choline and palmitoyl-CoA.[1] Palmitoyl-CoA is a central molecule in lipid metabolism, primarily derived from de novo fatty acid synthesis.

De Novo Fatty Acid Synthesis and Palmitoyl-CoA Production

De novo fatty acid synthesis is the process of creating fatty acids from non-lipid precursors, primarily acetyl-CoA derived from carbohydrates.[3][4][5] This process occurs in the cytoplasm and involves a multi-enzyme complex known as fatty acid synthase.[4][6] The pathway begins with the carboxylation of acetyl-CoA to form malonyl-CoA, a rate-limiting step catalyzed by acetyl-CoA carboxylase (ACC).[1] Through a series of seven elongation steps, where malonyl-CoA donates two-carbon units, the 16-carbon saturated fatty acid, palmitate (palmitic acid), is produced.[4] Palmitate is then activated to its thioester form, palmitoyl-CoA, by acyl-CoA synthetases.[7]

This compound Formation

This compound is formed from the esterification of choline with palmitoyl-CoA. This process links the cellular pools of choline, a vital nutrient, with the output of fatty acid synthesis.

Involvement in Metabolic and Signaling Networks

This compound and its precursor, palmitoyl-CoA, are involved in a multitude of cellular processes, from gene regulation to protein modification and membrane biophysics.

The PPARα Positive Feedback Loop

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that functions as a primary regulator of lipid metabolism, promoting fatty acid oxidation and ketogenesis, particularly in the liver.[2] Activation of PPARα leads to the upregulation of genes involved in lipid transport and breakdown, such as carnitine O-palmitoyltransferase 1 (CPT1) and acyl-CoA oxidase (ACO).[2]

Metabolomic studies have revealed that the activation of PPARα by agonists like bezafibrate leads to a significant increase in the levels of 1-palmitoyl lysophosphatidylcholine (LPC 16:0) in both the liver and plasma.[2] This increase is mediated by the upregulation of the enzyme phospholipase A2 group VII (Pla2g7).[2] Crucially, the study also demonstrated that LPC(16:0) itself can act as an agonist for PPARα, activating it and inducing the expression of its target genes. This establishes a positive feedback loop where PPARα activation increases the production of a metabolite that, in turn, further activates PPARα.[2]

Role in Protein Palmitoylation

Protein S-palmitoylation is a reversible post-translational modification involving the attachment of a 16-carbon palmitate group to cysteine residues of a protein via a thioester bond.[7][8][9] This modification increases the protein's hydrophobicity, influencing its membrane association, subcellular localization, stability, and interaction with other proteins.[7][10] Palmitoylation is crucial for the function of numerous signaling proteins, including receptors, kinases, and transcription factors.[8]

The direct substrate for this modification is not this compound, but its precursor, palmitoyl-CoA .[7][9] The availability of palmitoyl-CoA, derived from either de novo synthesis or dietary uptake, directly impacts the extent of protein palmitoylation.[8] Therefore, this compound metabolism is indirectly linked to this critical signaling mechanism through the shared precursor pool. Dysregulation of palmitoylation, driven by altered lipid metabolism, is implicated in a wide range of diseases, including metabolic syndrome, cancers, and neurological disorders.[8][11]

Quantitative Data Summary

While the search results highlight the importance of this compound, they lack specific, consolidated quantitative data. The tables below are structured to present such data, which would typically be populated from targeted metabolomic and enzymatic studies.

Table 1: Representative Concentrations of this compound (LPC 16:0)

| Biological Matrix | Condition | Concentration Range | Reference |

|---|---|---|---|

| Human Plasma | Healthy Control | Data not available in search results | - |

| Human Plasma | Type 2 Diabetes | Data not available in search results | - |

| Rodent Liver | Control | Data not available in search results | - |

| Rodent Liver | After PPARα Agonist | Qualitatively increased[2] |[2] |

Table 2: Enzyme Kinetic Properties

| Enzyme | Substrate(s) | Km | Vmax | Reference |

|---|---|---|---|---|

| Palmitoyl-CoA Synthetase | Palmitate, CoA, ATP | Data not available in search results | Data not available in search results | [12][13] |

| Carnitine Palmitoyltransferase I | Palmitoyl-CoA, Carnitine | Data not available in search results | Data not available in search results | [14][15] |

| Acetyl-CoA Carboxylase | Acetyl-CoA | Data not available in search results | Data not available in search results | - |

Note: The effective Km and Vmax for enzymes can vary significantly based on tissue type, species, and experimental conditions (pH, temperature, etc.).[16][17][18]

Experimental Protocols

Detailed investigation of this compound and its metabolic context requires a combination of analytical chemistry, molecular biology, and cell-based assays.

Metabolomic Analysis of Lysophosphatidylcholines

This protocol provides a general workflow for identifying and quantifying changes in lipid species, including this compound, in response to a stimulus.

Objective: To measure the relative or absolute abundance of LPC(16:0) in biological samples (e.g., plasma, liver tissue).

Methodology:

-

Sample Preparation:

-

For plasma/serum: Thaw samples on ice. Precipitate proteins by adding a 3-4 fold excess of cold organic solvent (e.g., methanol or acetonitrile).

-

For tissue: Homogenize a known weight of tissue in a suitable buffer on ice. Perform a lipid extraction using a biphasic method like Folch or Bligh-Dyer extraction.

-

In all samples, include an internal standard (e.g., a deuterated or 13C-labeled LPC analog) for accurate quantification.

-

Centrifuge to pellet debris and transfer the supernatant (or lipid phase) to a new tube.

-

-

Chromatographic Separation:

-

Employ Liquid Chromatography (LC) to separate different lipid classes.

-

Use a reverse-phase column (e.g., C18) for separation based on hydrophobicity or a HILIC column for separation based on polarity.

-

Develop a gradient elution method using mobile phases such as water with formic acid and acetonitrile/isopropanol.

-

-

Mass Spectrometry (MS) Detection:

-

Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Operate the MS in positive ion mode to detect the choline headgroup.

-

Perform MS1 scans to detect the precursor ion for LPC(16:0) (m/z 496.34).

-

Perform tandem MS (MS/MS) to fragment the precursor ion and confirm its identity via characteristic fragment ions (e.g., the phosphocholine headgroup at m/z 184.07).

-

-

Data Analysis:

-

Integrate the peak areas for the LPC(16:0) and the internal standard.

-

Calculate the concentration of LPC(16:0) by comparing its peak area ratio to the internal standard against a standard curve generated with known concentrations of pure LPC(16:0).

-

Perform statistical analysis (e.g., t-test, ANOVA) to identify significant changes between experimental groups.

-

In Vitro PPARα Activation Assay

Objective: To determine if this compound can activate the PPARα receptor.

Methodology:

-

Cell Culture: Use a suitable cell line, such as hepatocytes (e.g., HepG2) which endogenously express PPARα, or a reporter cell line engineered to express a luciferase gene under the control of a PPAR response element (PPRE).

-

Treatment: Seed cells in appropriate plates. After adherence, treat cells with varying concentrations of this compound (LPC 16:0). Include a known PPARα agonist (e.g., WY-14643) as a positive control and a vehicle (e.g., DMSO or BSA-conjugated solution) as a negative control.

-

Reporter Gene Assay (for reporter lines): After incubation (e.g., 18-24 hours), lyse the cells and measure luciferase activity using a luminometer. An increase in luminescence indicates PPRE-driven gene expression and thus PPARα activation.

-

Gene Expression Analysis (for endogenous lines): After incubation, isolate total RNA from the cells. Perform reverse transcription quantitative PCR (RT-qPCR) to measure the mRNA expression levels of known PPARα target genes (e.g., CPT1, ACO, Pla2g7). An increase in the expression of these genes indicates PPARα activation.

-

Data Analysis: Normalize the results to the vehicle control. For the reporter assay, express data as fold-change in luciferase activity. For RT-qPCR, use a housekeeping gene for normalization and calculate fold-change in expression.

Relevance in Disease and Drug Development

The metabolic network surrounding this compound has significant implications for human health and disease.

-

Metabolic Syndrome and Diabetes: Dysregulation of lipid metabolism is a hallmark of obesity and type 2 diabetes.[2] The link between this compound, PPARα activation, and glucose uptake in adipocytes suggests that this lipid may play a role in modulating insulin sensitivity.[2]

-

Inflammation and Cardiovascular Disease: Lysophosphatidylcholines, including this compound, have been reported to have both pro- and anti-inflammatory effects.[2] The oversupply of dietary fats can lead to an accumulation of palmitoyl-CoA, enhancing protein palmitoylation of key signaling molecules involved in inflammation and atherosclerosis, such as the fatty acid transporter CD36 and components of the Toll-like receptor (TLR) pathway.[7][10][11]

-

Cancer: Cancer cells often exhibit reprogrammed metabolism, including increased de novo fatty acid synthesis.[8][19] This can lead to elevated levels of palmitoyl-CoA, which can increase the palmitoylation of oncoproteins like Wnt, promoting cancer progression.[8]

-

Drug Development: The enzymes involved in the synthesis and signaling of this compound and its precursors represent potential therapeutic targets. Modulating PPARα activity with fibrate drugs is already a clinical strategy for dyslipidemia.[2] Targeting the enzymes that control palmitoyl-CoA levels or the ZDHHC enzymes responsible for protein palmitoylation could offer novel approaches for treating metabolic diseases and cancer.[7][8]

Conclusion